molecular formula C23H26ClN3O2S B2945808 2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-64-3

2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2945808
CAS No.: 901241-64-3
M. Wt: 443.99
InChI Key: QUDRBKCZYJRTMI-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound characterized by its unique imidazole and acetamide functional groups

Preparation Methods

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and ethylphenyl groups. The final steps involve the addition of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The chlorophenyl and ethylphenyl groups contribute to the compound’s overall binding affinity and specificity. The sulfanyl group can form covalent bonds with target proteins, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives with chlorophenyl and ethylphenyl groups. 2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S/c1-3-16-5-7-18(8-6-16)22-26-21(17-9-11-19(24)12-10-17)23(27-22)30-15-20(28)25-13-4-14-29-2/h5-12H,3-4,13-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDRBKCZYJRTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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